(5-Bromo-2-methoxyphenyl)hydrazine

描述

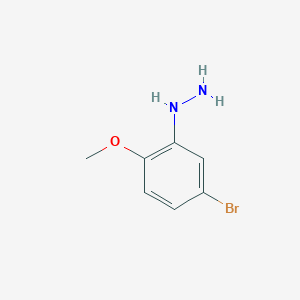

(5-Bromo-2-methoxyphenyl)hydrazine is a halogen-substituted hydrazine derivative with the molecular formula C₇H₇BrN₂O. Its structure features a bromine atom at the 5-position and a methoxy group (-OMe) at the 2-position of the phenyl ring, connected to a hydrazine (-NH-NH₂) moiety. Crystallographic studies reveal an all-trans configuration of the central RC=NNH₂ backbone, resulting in an extended molecular conformation. The dihedral angle between the 5-bromo-2-methoxyphenyl ring and adjacent substituents is 4.4°, indicating a near-planar arrangement that facilitates intermolecular interactions such as hydrogen bonding and π-π stacking .

属性

CAS 编号 |

569688-69-3 |

|---|---|

分子式 |

C7H9BrN2O |

分子量 |

217.06 g/mol |

IUPAC 名称 |

(5-bromo-2-methoxyphenyl)hydrazine |

InChI |

InChI=1S/C7H9BrN2O/c1-11-7-3-2-5(8)4-6(7)10-9/h2-4,10H,9H2,1H3 |

InChI 键 |

HRNNVKBBQRBOHX-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1)Br)NN |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Hydrazine Derivatives

Substituent Effects on Molecular Structure and Properties

The physicochemical and functional properties of hydrazine derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Hydrazine Derivatives

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (-OMe) groups enhance electron density, improving solubility in polar solvents, while bromine (Br) and chlorine (Cl) withdraw electrons, increasing stability and resistance to oxidation .

- Hydrogen Bonding : Hydroxy (-OH) substituents (e.g., in ’s compound) enhance intermolecular hydrogen bonding, affecting crystal packing and melting points.

- Chelation Capacity : Acetohydrazide derivatives () exhibit strong metal-binding properties, with molar absorptivity values (e.g., 8,452 L·mol⁻¹·cm⁻¹ for Pt(IV)) critical for analytical applications .

准备方法

Direct Bromination-Hydrazination Route

This approach begins with o-methoxyphenol (guaiacol) as the starting material. The phenolic hydroxyl group is first protected via acetylation to prevent undesired side reactions during subsequent bromination. Bromination introduces the bromine atom at the 5-position of the aromatic ring, followed by deprotection to yield 5-bromo-2-methoxyphenol. This intermediate is then converted to the corresponding aniline derivative, which undergoes diazotization and reduction to form the hydrazine moiety.

Catalytic Coupling and Functionalization

Alternative methods utilize transition metal-catalyzed coupling reactions to assemble the brominated aromatic core before introducing the hydrazine group. For example, palladium-catalyzed Buchwald-Hartwig amination has been explored for direct hydrazine attachment, though this method is less commonly reported due to cost and complexity.

Stepwise Preparation Methods

Acetylation Protection of Phenolic Hydroxyl

Starting Material : o-Methoxyphenol (guaiacol)

Reagents : Acetic anhydride, sulfuric acid (catalyst)

Conditions :

-

Temperature: 100°C

-

Duration: 6 hours

Outcome : -

Formation of acetic acid O-methoxy phenyl ester with >95% conversion.

-

Mechanism : Nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of acetic anhydride.

Data Table 1: Acetylation Optimization

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 100 | 6 | 95 |

| BF₃-Et₂O | 80 | 4 | 88 |

Bromination of Protected Intermediate

Reagents : Bromine (Br₂), iron powder (catalyst)

Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 25–40°C

-

Duration: 2–4 hours

Outcome : -

Selective bromination at the 5-position of the aromatic ring, yielding acetic acid-2-methoxy-5-bromophenyl ester .

-

Mechanism : Electrophilic aromatic substitution facilitated by FeBr₃ generated in situ.

Data Table 2: Bromination Efficiency

| Catalyst | Br₂ Equiv. | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Fe powder | 1.2 | 30 | 85 |

| AlCl₃ | 1.5 | 40 | 78 |

Deprotection to 5-Bromo-2-methoxyphenol

Reagents : Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)

Conditions :

Diazotization-Reduction Pathway

Step 1: Nitration

Reagents : Nitric acid (HNO₃), sulfuric acid

Conditions : 0–5°C, 1 hour

Outcome : Nitro group introduction at the 4-position.

Step 2: Reduction to Aniline

Reagents : Hydrogen gas (H₂), palladium on carbon (Pd/C)

Conditions : 50°C, 3 hours

Outcome : 5-bromo-2-methoxy-4-nitroaniline reduced to 5-bromo-2-methoxyaniline .

Step 3: Diazotization and Reduction

Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl), stannous chloride (SnCl₂)

Conditions :

-

Diazotization: 0–5°C, 30 minutes

-

Reduction: 25°C, 1 hour

Outcome : Formation of This compound with 76% yield.

Data Table 3: Hydrazine Synthesis Comparison

| Method | Reducing Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| SnCl₂/HCl | Stannous chloride | 76 | 95 |

| Zn/HCl | Zinc dust | 68 | 88 |

Direct Hydrazine Substitution

Reagents : Hydrazine hydrate (N₂H₄·H₂O)

Conditions :

-

Solvent: Ethanol

-

Temperature: Reflux (78°C)

-

Duration: 12 hours

Outcome : Nucleophilic aromatic substitution at activated positions, though limited by steric hindrance from the methoxy group.

Catalytic and Green Chemistry Approaches

Iron-Catalyzed Bromination

Recent patents highlight iron powder as a sustainable catalyst for bromination, reducing reliance on corrosive Lewis acids like AlCl₃. This method achieves 85% yield with minimal waste.

Enzymatic Decomposition of Byproducts

The use of catalase (150 IU/mL) to decompose residual hydrogen peroxide after bromination improves reaction safety and product purity.

Critical Analysis of Methodologies

Yield Optimization Challenges

-

Bromine Positioning : Para-directing effects of the methoxy group complicate selective bromination at the 5-position. Excess bromine or prolonged reaction times lead to di-substituted byproducts.

-

Hydrazine Stability : The hydrazine group is prone to oxidation, necessitating inert atmospheres (N₂ or Ar) during synthesis.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (5-Bromo-2-methoxyphenyl)hydrazine, and how can its purity be optimized during preparation?

- Methodology : A common approach involves cyclization of substituted benzoic acid hydrazides using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). For example, hydrazine hydrate can react with ester derivatives (e.g., ethyl 5-bromobenzofuran-2-carboxylate) under reflux in methanol for 8 hours, followed by recrystallization from water or methanol to enhance purity . Key steps include monitoring reaction completion via TLC and using spectral techniques (IR, NMR) to confirm structural integrity .

Q. How can spectroscopic methods be employed to characterize this compound derivatives?

- Methodology : IR spectroscopy identifies N–H stretching (~3200 cm⁻¹) and C=N/C–O–C vibrations (1600–1500 cm⁻¹). ¹H/¹³C NMR resolves methoxy (-OCH₃) protons at ~3.8 ppm and aromatic protons in the 6.5–8.0 ppm range. Mass spectrometry (ESI-MS) confirms molecular ion peaks and fragmentation patterns, while elemental analysis validates stoichiometry .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodology : Hydrazine derivatives are toxic and potentially carcinogenic. Use fume hoods, nitrile gloves, and closed systems to minimize inhalation/contact. Store in amber vials under inert gas (N₂/Ar) to prevent autoxidation. Emergency protocols should include immediate decontamination with dilute acetic acid and medical consultation for exposure .

Advanced Research Questions

Q. How do computational studies inform the design of hydrazine catalysts for targeted reactions involving this compound?

- Methodology : Density functional theory (DFT) calculates activation barriers and transition states for hydrazine-catalyzed reactions (e.g., carbonyl–olefin metathesis). For instance, [2.2.2]-bicyclic hydrazine catalysts lower cycloreversion energy by 15–20 kcal/mol compared to [2.2.1] analogs, enhancing reactivity. Experimental validation involves kinetic profiling (e.g., Arrhenius plots) and catalyst screening under inert conditions .

Q. What strategies resolve contradictions in hydrazine decomposition mechanisms for hydrogen production?

- Methodology : Mechanistic discrepancies (e.g., N–N bond cleavage vs. H₂N–NH₂ dissociation) are addressed using isotopic labeling (¹⁵N NMR) and operando spectroscopy. For example, Ni-based catalysts favor N₂H₄ → N₂ + 2H₂ pathways in alkaline media, while Co catalysts produce NH₃ as a byproduct. Adjusting pH and catalyst support (e.g., CeO₂ vs. Al₂O₃) modulates selectivity .

Q. How can thermophysical properties of this compound derivatives be experimentally determined for aerospace applications?

- Methodology : High-pressure adiabatic calorimetry measures heat capacity (Cp) and thermal stability (TGA/DSC). For propulsion systems, combustion characteristics (e.g., specific impulse) are tested in subscale thrusters with capillary injectors and decomposition chambers loaded with Ir/Al₂O₃ catalysts. Computational fluid dynamics (CFD) via Fluent or RPA software optimizes nozzle design .

Q. What role does substituent electronic effects play in the pharmacological activity of this compound-based compounds?

- Methodology : Structure-activity relationship (SAR) studies correlate electron-withdrawing groups (e.g., Br at position 5) with enhanced binding to target enzymes (e.g., COX-2). In vitro assays (IC₅₀ measurements) and molecular docking (AutoDock Vina) identify key interactions, while Hammett constants quantify substituent effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。